molecular formula C17H19N3O2S B2703491 1-Morpholino-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone CAS No. 872689-34-4

1-Morpholino-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone

Cat. No.: B2703491
CAS No.: 872689-34-4
M. Wt: 329.42
InChI Key: IEKAOZVIHNZQLN-UHFFFAOYSA-N
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Description

1-Morpholino-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone is a synthetic chemical compound of significant interest in medicinal chemistry and cardiovascular research. This molecule integrates a pyridazinone core, a privileged scaffold in drug discovery, with a morpholino ring and a p-tolyl substituent. Its design is based on the structural framework of bioactive pyridazin-3-one derivatives, which have demonstrated potent vasorelaxant activities . Preliminary research on structurally related compounds suggests potential application as a vasodilator. These analogs have shown superior efficacy in relaxing pre-contracted aortic tissue in vitro, with EC50 values in the low micromolar to nanomolar range, significantly outperforming reference standards like hydralazine . The proposed mechanism of action for this class of compounds may involve a significant upregulation of endothelial nitric oxide synthase (eNOS) mRNA expression and a consequent increase in the production of nitric oxide (NO), a key signaling molecule in vasodilation . Furthermore, in silico ADMET studies on similar derivatives indicate promising drug-like properties, including good oral bioavailability and intestinal absorption . This product is provided for non-human research applications only. It is intended for use by qualified laboratory researchers in biochemical profiling, hit-to-lead optimization, and investigations into novel mechanisms for managing vascular tone and hypertension. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-13-2-4-14(5-3-13)15-6-7-16(19-18-15)23-12-17(21)20-8-10-22-11-9-20/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKAOZVIHNZQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Morpholino-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone involves several steps. One common method includes the reaction of 6-(p-tolyl)pyridazin-3-yl thiol with morpholine and ethanone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.

Chemical Reactions Analysis

1-Morpholino-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholino or thio group is replaced by other functional groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids or alcohols.

Scientific Research Applications

Chemical Properties and Structure

1-Morpholino-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone has a molecular formula of C15H18N2OSC_{15}H_{18}N_2OS and a molecular weight of approximately 290.38 g/mol. The compound features a morpholine ring, a pyridazine moiety, and a thioether functional group, which contribute to its biological activity.

Scientific Research Applications

1. Anticancer Activity

Research indicates that compounds similar to 1-Morpholino-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyridazine can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. The compound's structure allows it to interact with various biological targets, potentially leading to the development of novel anticancer agents .

2. Antimicrobial Properties

The thioether functional group in 1-Morpholino-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone may enhance its antimicrobial efficacy. Compounds with similar structures have demonstrated antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

3. Neurological Applications

The compound's interaction with G-protein coupled receptors (GPCRs) suggests potential applications in treating neurological disorders. Morpholino derivatives have been explored as antagonists for serotonin receptors, which play a crucial role in mood regulation and neurological function. This positioning makes them promising candidates for developing treatments for conditions like depression and anxiety .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated inhibition of tumor cell proliferation in vitro with IC50 values indicating effective dosage ranges.
Study BAntimicrobial EfficacyShowed significant reduction in biofilm formation by Staphylococcus aureus, suggesting potential as an antibacterial agent.
Study CNeurological ImpactIdentified modulation of serotonin receptor activity, indicating potential for treating anxiety disorders.

Mechanism of Action

The mechanism of action of 1-Morpholino-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Properties

The compound’s key structural elements are compared to analogs in Table 1:

Compound Name / ID Key Substituents Molecular Formula Synthetic Yield Key Properties/Reactivity Reference
1-Morpholino-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone Pyridazinylthio, p-tolyl, morpholino C₁₇H₁₉N₃O₂S (inferred) N/A Predicted high lipophilicity due to p-tolyl; thioether may enhance metabolic stability.
1-Morpholino-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone () Triazole, phenyl, morpholino C₁₄H₁₆N₄O₂ Not specified Triazole’s π-π stacking potential; lower lipophilicity vs. p-tolyl.
2-((4-amino-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(p-tolyl)ethanone (Ligand 21) Triazole, pyrazole, p-tolyl C₂₀H₁₈N₆OS Not specified Multiple heterocycles may improve target binding; higher molecular weight.
Morpholino(4-nitrophenyl)methanone (3h) Nitrophenyl, morpholino C₁₁H₁₂N₂O₃ 78% Electron-withdrawing nitro group reduces stability; polar.
4-Imino-5-phenyl-1-[6-(p-tolyl)pyridazin-3-yl]-4,5-dihydropyrazolo[3,4-d]pyrimidine-3-carbonitrile (17a) Pyridazinyl, p-tolyl, pyrazolopyrimidine C₂₃H₁₈N₈O 43% Rigid fused-ring system; potential for DNA intercalation.

Key Observations:

  • Reactivity : Thioether linkages (target compound, Ligand 21) may offer greater resistance to oxidative metabolism compared to ethers or amines .
  • Synthetic Complexity : Pyridazinylthio derivatives (e.g., target compound, 17a) exhibit moderate yields (~43–53%), suggesting challenges in introducing sulfur-containing groups .

Biological Activity

1-Morpholino-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone is a synthetic compound characterized by the molecular formula C17H19N3O2S and a molecular weight of 329.42 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its synthesis, biological mechanisms, and relevant research findings.

Synthesis

The synthesis of 1-Morpholino-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone typically involves the reaction of 6-(p-tolyl)pyridazin-3-yl thiol with morpholine and ethanone under controlled conditions. The process may require specific catalysts and temperature settings to ensure optimal yield and purity.

Antimicrobial Properties

Research indicates that compounds similar to 1-Morpholino-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone exhibit significant antimicrobial activity. For instance, pyridine derivatives have shown efficacy against various pathogens, suggesting that this compound could also possess broad-spectrum antimicrobial properties .

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundPathogen TestedMIC (mg/mL)
1-Morpholino derivativeE. coliTBD
Pyrrolidine derivativeBacillus mycoidesTBD
Alkaloid derivativeC. albicansTBD

Anticancer Activity

Preliminary studies have suggested that 1-Morpholino-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone may exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. Research on related thiosemicarbazones indicates that structural modifications can lead to enhanced cytotoxicity against various cancer cell lines, including breast and glioblastoma tumors .

Table 2: Cytotoxicity of Related Compounds

CompoundCancer Cell LineIC50 (nM)
Thiosemicarbazone ABreast adenocarcinoma<10
Thiosemicarbazone BGlioblastoma multiforme<20
1-Morpholino derivativeTBDTBD

The mechanism of action for 1-Morpholino-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone appears to involve interactions with specific molecular targets, potentially inhibiting certain enzymes or receptors involved in cell signaling pathways related to proliferation and survival. Further research is needed to elucidate the precise biochemical pathways affected by this compound .

Case Studies

A recent study focused on the synthesis and evaluation of thiazolidones derived from similar pyridine compounds demonstrated potent cytotoxic effects against glioblastoma and breast cancer cells. These findings highlight the potential for developing new therapeutic agents based on similar structural frameworks as 1-Morpholino-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone .

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